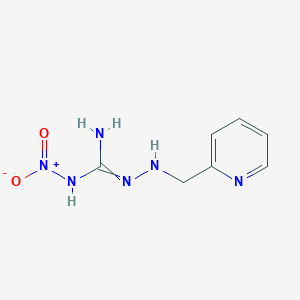
1-Nitro-2-(pyridin-2-ylmethylamino)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-(pyridin-2-ylmethylamino)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, has a unique structure that combines a nitro group with a pyridin-2-ylmethylamino group, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
The synthesis of 1-Nitro-2-(pyridin-2-ylmethylamino)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another method involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be very efficient . Industrial production methods typically involve large-scale synthesis using these established protocols to ensure high yields and purity .
Chemical Reactions Analysis
1-Nitro-2-(pyridin-2-ylmethylamino)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea derivatives, cyanamides, and metal catalysts . For example, the oxidation of this compound can lead to the formation of nitroguanidine derivatives, which are used in various applications . Reduction reactions can convert the nitro group to an amino group, resulting in different guanidine derivatives . Substitution reactions often involve the replacement of the nitro group with other functional groups, leading to a wide range of products .
Scientific Research Applications
1-Nitro-2-(pyridin-2-ylmethylamino)guanidine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocycles and as a valuable scaffold in organocatalysis . In biology, it has been studied for its potential as a DNA minor groove binder and kinase inhibitor . In medicine, guanidine derivatives have shown promise as α2-noradrenaline receptor antagonists, which could be useful in the treatment of various conditions . Additionally, this compound has industrial applications, particularly in the production of high-energy materials and propellants .
Mechanism of Action
The mechanism of action of 1-Nitro-2-(pyridin-2-ylmethylamino)guanidine involves its interaction with molecular targets and pathways in biological systems. The guanidine functionality allows it to form hydrogen bonds and interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their binding to molecular targets such as DNA and proteins . The nitro group can also undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
1-Nitro-2-(pyridin-2-ylmethylamino)guanidine can be compared with other guanidine derivatives such as 2-aminoimidazolines, 2-amino-1,4,5,6-tetrahydropyrimidines, and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines . These compounds share similar guanidine functionalities but differ in their structural features and applications. For example, 2-aminoimidazolines are known for their use as superbases and in organocatalysis, while 2-amino-1,4,5,6-tetrahydropyrimidines have applications in medicinal chemistry . The unique combination of the nitro group and pyridin-2-ylmethylamino group in this compound sets it apart from these similar compounds and provides it with distinct properties and applications .
Properties
CAS No. |
61295-61-2 |
|---|---|
Molecular Formula |
C7H10N6O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-nitro-2-(pyridin-2-ylmethylamino)guanidine |
InChI |
InChI=1S/C7H10N6O2/c8-7(12-13(14)15)11-10-5-6-3-1-2-4-9-6/h1-4,10H,5H2,(H3,8,11,12) |
InChI Key |
JOANWXGIXHNPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


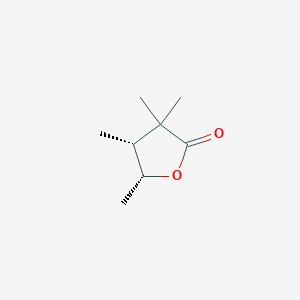
![6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14568721.png)
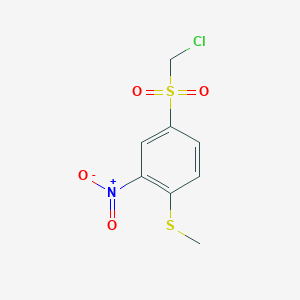
![N,N'-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14568745.png)

![2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide](/img/structure/B14568754.png)
![2-Bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide](/img/structure/B14568756.png)
![N-Ethyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14568764.png)

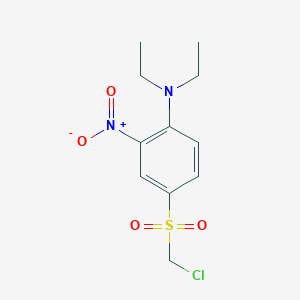
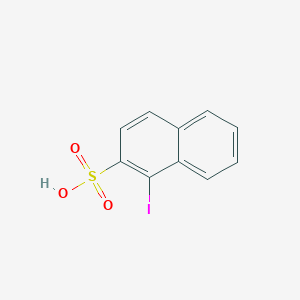
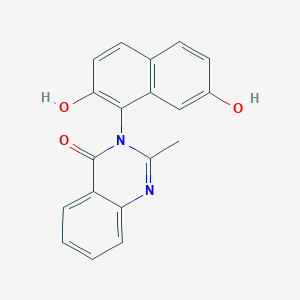
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine]](/img/structure/B14568800.png)
![1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14568804.png)
